molecular formula C6H12O6 B12383353 alpha-D-glucose-13C6,d12

alpha-D-glucose-13C6,d12

Cat. No.: B12383353
M. Wt: 198.19 g/mol
InChI Key: WQZGKKKJIJFFOK-TVEWNQQSSA-N
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Description

Alpha-D-glucose-13C6,d12: is a compound that is isotopically labeled with both carbon-13 and deuterium. This labeling makes it a valuable tool in various scientific research fields, particularly in metabolic studies and tracer experiments. The compound is a derivative of alpha-D-glucose, a naturally occurring sugar that plays a crucial role in energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-glucose-13C6,d12 involves the incorporation of carbon-13 and deuterium into the glucose molecule. This can be achieved through several synthetic routes, including:

    Chemical Synthesis: This method involves the chemical modification of glucose using isotopically labeled reagents.

    Enzymatic Synthesis: Enzymes can be used to catalyze the incorporation of isotopes into glucose.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis. The process includes:

Chemical Reactions Analysis

Types of Reactions

Alpha-D-glucose-13C6,d12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include gluconic acid, glucaric acid, sorbitol, and mannitol .

Scientific Research Applications

Alpha-D-glucose-13C6,d12 has a wide range of scientific research applications, including:

    Metabolic Studies: The compound is used as a tracer to study glucose metabolism in cells and organisms.

    Drug Development: It is used in the development of new drugs by studying the pharmacokinetics and pharmacodynamics of glucose analogs.

    Biological Research: The compound is used to investigate the role of glucose in various biological processes, such as energy production and cellular signaling.

    Industrial Applications: It is used in the production of isotopically labeled compounds for various industrial applications.

Mechanism of Action

The mechanism of action of alpha-D-glucose-13C6,d12 involves its incorporation into metabolic pathways. The compound is metabolized similarly to natural glucose, allowing researchers to trace its movement and transformation within biological systems. The isotopic labels (carbon-13 and deuterium) provide a means to track the compound using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual labeling with both carbon-13 and deuterium.

Properties

Molecular Formula

C6H12O6

Molecular Weight

198.19 g/mol

IUPAC Name

(2S,4R,5S)-2,3,4,5,6-pentadeuterio-2,3,4,5-tetradeuteriooxy-6-[dideuterio(deuteriooxy)(113C)methyl](2,3,4,5,6-13C5)oxane

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2?,3-,4-,5?,6+/m1/s1/i1+1D2,2+1D,3+1D,4+1D,5+1D,6+1D,7D,8D,9D,10D,11D

InChI Key

WQZGKKKJIJFFOK-TVEWNQQSSA-N

Isomeric SMILES

[2H][13C@]1([13C@]([13C](O[13C@]([13C]1([2H])O[2H])([2H])O[2H])([2H])[13C]([2H])([2H])O[2H])([2H])O[2H])O[2H]

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Origin of Product

United States

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